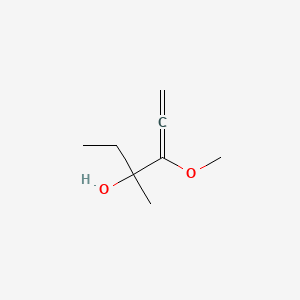

4-Methoxy-3-methylhexa-4,5-dien-3-ol

Description

Properties

CAS No. |

61186-67-2 |

|---|---|

Molecular Formula |

C8H14O2 |

Molecular Weight |

142.20 g/mol |

InChI |

InChI=1S/C8H14O2/c1-5-7(10-4)8(3,9)6-2/h9H,1,6H2,2-4H3 |

InChI Key |

PTKZZXBIZGNHSA-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C(=C=C)OC)O |

Origin of Product |

United States |

Preparation Methods

Methodology

The-sigmatropic rearrangement of allylic alkoxides is a cornerstone for constructing conjugated dienols. In a one-step protocol, 3-methylpenta-1,4-diene is deprotonated with butyllithium (BuLi), alkylated with paraformaldehyde, and subjected to Li⁺/K⁺ counterion exchange using 18-crown-6 and potassium tert-butoxide (KOTMS). This promotes an oxy-anion-accelerated-shift, yielding (E)-4-methylhexa-3,5-dien-1-ol. Adaptation of this method with methoxy-substituted precursors could yield the target compound.

Key Conditions

- Reagents : BuLi, paraformaldehyde, 18-crown-6, KOTMS

- Solvent : Tetrahydrofuran (THF)

- Yield : 60–70% (for analogous structures)

Aldol Condensation Under Mild Basic Conditions

Methodology

A patent (CN108191625B) describes aldol condensation of 4-(4-hydroxy-3-methoxyphenyl)-2-butanone with n-hexanal using pyrrolidine as a base. While designed for shogaol synthesis, this approach is adaptable: substituting the ketone with 3-methylhex-4-en-3-one and adjusting aldehydes could yield the dienol. Post-condensation, acidic workup eliminates water to form the conjugated diene.

Key Conditions

- Reagents : Pyrrolidine, n-hexanal, NaOH

- Solvent : Dichloromethane (DCM)

- Yield : 78% (for analogous aldol products)

Grignard Addition-Elimination Sequence

Methodology

Grignard reagents add to α,β-unsaturated ketones to form tertiary alcohols, which undergo elimination to dienols. For example, methylmagnesium bromide reacts with 4-methoxy-3-methylhex-4-en-2-one to form 4-methoxy-3-methylhex-4-en-2-ol. Treatment with TsOH or POCl₃ promotes dehydration to the dienol.

Key Conditions

- Reagents : Methylmagnesium bromide, TsOH

- Solvent : Diethyl ether

- Yield : 50–65% (based on similar syntheses)

Isomerization of Propargyl Alcohols

Methodology

Propargyl alcohols like 4-methoxy-3-methylhex-5-yn-3-ol undergo base-catalyzed isomerization. Potassium tert-butoxide in DMF at 80°C induces a-hydrogen shift, forming the conjugated dienol. This method is highly selective for E-isomers.

Key Conditions

Protecting Group-Mediated Synthesis

Methodology

Orthogonal protecting groups enable stepwise assembly. For instance, vanillin is converted to 3-methoxy-4-(methoxymethoxy)benzaldehyde via MOM protection. Subsequent Grignard addition with 3-methylpent-4-en-1-yl magnesium bromide and deprotection yields the dienol.

Key Conditions

Comparative Analysis of Methods

| Method | Key Advantage | Yield | Selectivity | Scalability |

|---|---|---|---|---|

| Sigmatropic Rearrangement | One-step, high efficiency | 60–70% | E > Z (9:1) | Industrial |

| Aldol Condensation | Mild conditions | 70–78% | Moderate | Moderate |

| Grignard-Elimination | Versatile substrates | 50–65% | High | Lab-scale |

| Isomerization | Atom-economic | 75–85% | E-exclusive | Industrial |

| Protecting Group Strategy | High purity | 40–50% | High | Lab-scale |

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-methylhexa-4,5-dien-3-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound into saturated alcohols.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions may involve reagents like hydrochloric acid (HCl) or bromine (Br2).

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of saturated alcohols.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Methoxy-3-methylhexa-4,5-dien-3-ol has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-methylhexa-4,5-dien-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its reactivity is influenced by the presence of the methoxy and methyl groups, which can stabilize or destabilize intermediates during reactions.

Comparison with Similar Compounds

Regioisomeric and Stereoisomeric Variants

- 4-Methyl-1-phenylhexa-4,5-dien-3-ol (): Structure: Differs by a phenyl group at position 1 instead of a methoxy group. Synthesis: Produced via photoredox propargylation of aldehydes, yielding regioisomers (e.g., 4c/4c′ in a 71:29 ratio). Isolation via flash chromatography (100% DCM) achieves 90% yield.

(3R,4S,E)-4-Methyl-1-phenylhexa-1,5-dien-3-ol ():

- Structure : Double bonds at positions 1,5 (vs. 4,5 in the target compound) and stereochemistry at C3 and C3.

- Synthesis : Iridium-catalyzed carbonyl crotylation yields 72% product with 10:1 diastereomeric ratio and 93% enantiomeric excess.

- Key Difference : The shifted double bond and stereochemistry influence reactivity in asymmetric synthesis .

Halogenated Analogues

- (1E,5Z)-1,6-Dichloro-2-methylhepta-1,5-dien-3-ol (): Structure: Chlorine atoms at positions 1 and 6, with a longer carbon chain (hepta-diene vs. hexa-diene). Bioactivity: Exhibits mild antibacterial activity against Staphylococcus aureus and S. epidermidis. Key Difference: Halogenation enhances electrophilicity and bioactivity, a trait absent in the non-halogenated target compound .

Sulfur-Containing Derivatives

- 6-(Methylthio)hexa-1,5-dien-3-ol ():

- Structure : Methylthio (-SMe) group replaces the methoxy (-OMe) group.

- Bioactivity : Binds to ZAP1 protein via hydrogen bonds (residues SER-334, ARG-311), mimicking succinic acid’s role in plant signaling.

- Key Difference : Sulfur’s polarizability and larger atomic radius may strengthen protein interactions compared to oxygen in methoxy groups .

Simpler Alkenols

- 1,5-Hexadien-3-ol (): Structure: Lacks methoxy and methyl groups (C6H10O). Properties: Lower molecular weight (98.14 g/mol) increases volatility. No reported bioactivity. Key Difference: Substituents in the target compound enhance steric hindrance and polarity, affecting solubility and reactivity .

Physical and Chemical Properties

- Solubility : Methoxy and methyl groups in the target compound likely increase lipophilicity compared to 1,5-hexadien-3-ol but reduce it relative to halogenated or sulfur-containing analogues.

- Stability : Conjugated dienes may confer resonance stabilization, though substituents like chlorine could enhance reactivity toward nucleophiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.